molecular formula C20H21N3O3S2 B1223546 N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide

N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide

Cat. No. B1223546
M. Wt: 415.5 g/mol
InChI Key: OZXAFFBHAJIEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide is an aromatic amide.

Scientific Research Applications

Novel Synthesis Techniques

The compound is involved in novel synthesis techniques. A study by Naresh et al. (2014) discusses the formation of a new class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines, which includes compounds related to N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide. This synthesis process is unique for its ambient temperature conditions and the formation of new C-N and S-N bonds (Naresh, Kant, & Narender, 2014).

In Vivo Diuretic Activity

Another research aspect of this compound class involves their diuretic activity. Yar and Ansari (2009) synthesized a series of related compounds and evaluated their in vivo diuretic activity. Among the series, a particular compound showed promising results, indicating potential medical applications (Yar & Ansari, 2009).

Photophysical Properties

Qian et al. (2007) explored the photophysical properties of compounds similar to the one . They synthesized compounds with properties of aggregation-induced emission enhancement (AIEE) and studied their behavior in different states. This research highlights the potential application of such compounds in optoelectronic devices and sensors (Qian et al., 2007).

Photosynthetic Electron Transport Inhibition

Compounds within this class have also been explored for their potential to inhibit photosynthetic electron transport. Vicentini et al. (2005) synthesized and screened new pyrazole derivatives as potential inhibitors, demonstrating the potential of these compounds in agricultural applications, such as herbicides (Vicentini et al., 2005).

Antimicrobial Properties

Gilani et al. (2011) synthesized derivatives of benzothiazole class and tested their antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Gilani et al., 2011).

properties

Product Name

N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide

InChI

InChI=1S/C20H21N3O3S2/c1-20(2,3)14-6-4-5-7-15(14)21-18(24)13-8-9-16-17(12-13)27-19-22-28(25,26)11-10-23(16)19/h4-9,12H,10-11H2,1-3H3,(H,21,24)

InChI Key

OZXAFFBHAJIEFV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N4CCS(=O)(=O)N=C4S3

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N4CCS(=O)(=O)N=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide
Reactant of Route 3
N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide
Reactant of Route 4
N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide
Reactant of Route 5
N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide

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